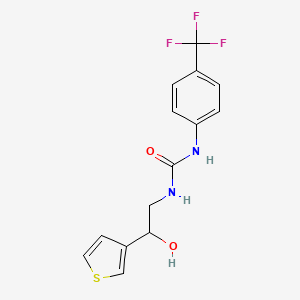
1-(5-溴-1H-咪唑-2-基)乙酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position of the imidazole ring and an ethanone group at the 2-position, with the hydrochloride salt form enhancing its solubility in water.
科学研究应用
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
Target of Action
The compound 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory processes or tumor growth
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, antimicrobial imidazole derivatives might disrupt essential biochemical pathways in bacteria or fungi, leading to their death . Anti-inflammatory imidazole derivatives could interfere with biochemical pathways involved in inflammation, reducing symptoms
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, an antimicrobial imidazole derivative might cause bacterial or fungal cells to die, while an anti-inflammatory imidazole derivative could reduce inflammation at the cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. Imidazole derivatives are generally stable and highly soluble in water and other polar solvents, which can influence their action and efficacy . .
准备方法
The synthesis of 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-imidazole.
Bromination: The imidazole ring is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Acylation: The brominated imidazole is then subjected to acylation with ethanoyl chloride (acetyl chloride) in the presence of a base such as pyridine to introduce the ethanone group at the 2-position.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to control the regioselectivity and minimize by-products.
化学反应分析
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride can be compared with other imidazole derivatives such as:
1-(1H-Imidazol-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-imidazole: Lacks the ethanone group, affecting its solubility and interaction with biological targets.
1-(5-Chloro-1H-imidazol-2-yl)ethanone hydrochloride: Substitution of bromine with chlorine alters its chemical properties and reactivity.
The uniqueness of 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
1-(5-bromo-1H-imidazol-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.ClH/c1-3(9)5-7-2-4(6)8-5;/h2H,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKYIFMQKNGZKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2362716.png)
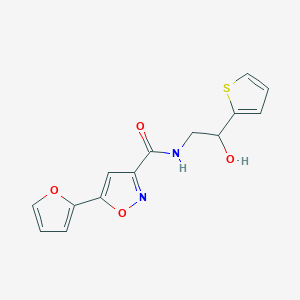
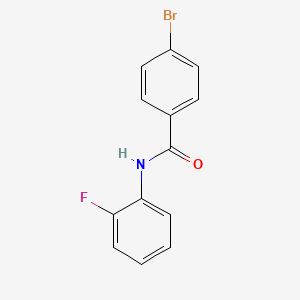
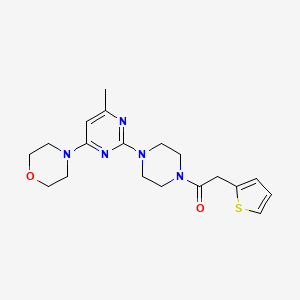
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)
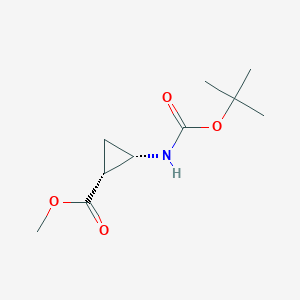
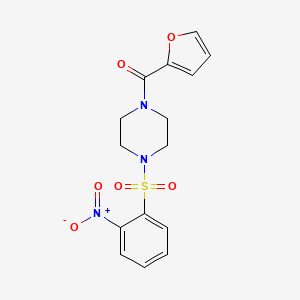
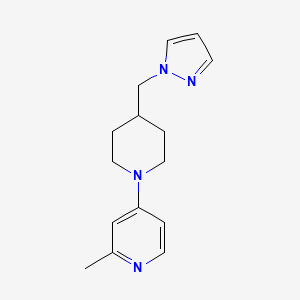
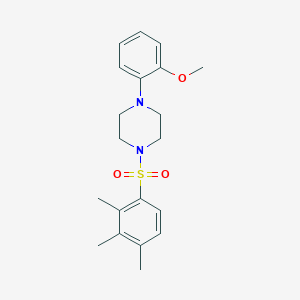
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
